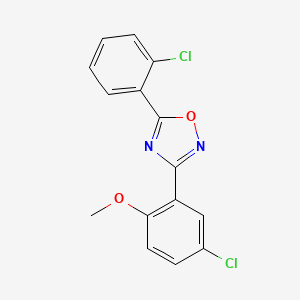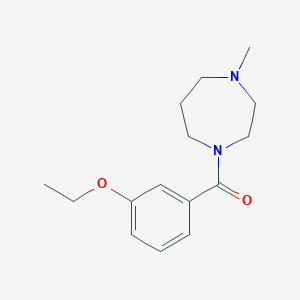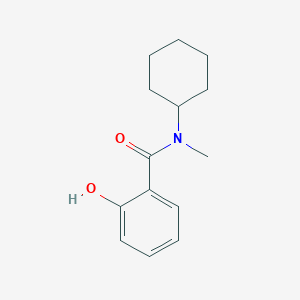![molecular formula C15H20ClNO2 B5379135 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride](/img/structure/B5379135.png)
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s by researchers at the pharmaceutical company Novartis, who were searching for a new immunosuppressive agent. FTY720 has since been found to have a range of other biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.
Wirkmechanismus
The mechanism of action of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride involves its phosphorylation to form 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride-phosphate (FTY-P), which binds to S1P receptors on immune cells. This results in internalization and degradation of the receptors, leading to a reduction in the number of immune cells in peripheral tissues. FTY-P also has additional effects on immune cells, including inhibition of cytokine production and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its immunosuppressive effects, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been found to have other biological activities. It has been shown to have anti-inflammatory effects in animal models of colitis and asthma. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has also been found to have neuroprotective effects in animal models of stroke and spinal cord injury. These effects are thought to be due to the ability of FTY-P to cross the blood-brain barrier and modulate the activity of neural cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has several advantages for use in laboratory experiments. It is a highly specific agonist for S1P receptors, allowing for precise control of its effects on immune cells. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is also stable and can be easily synthesized in large quantities. However, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has some limitations for use in laboratory experiments. It has a short half-life in vivo, and its effects can be transient. In addition, 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride can have off-target effects on other receptors, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride. One area of interest is the development of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride analogs with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the use of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplantation. Finally, there is interest in exploring the potential neuroprotective effects of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride in human clinical trials.
Synthesemethoden
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride is synthesized from a starting material called (R)-2-amino-1-butanol. The synthesis involves several steps, including protection of the amino group, addition of a furan ring, and introduction of the phenylmethyl group. The final step involves conversion of the protected amine to the hydrochloride salt of 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been extensively studied for its immunosuppressive effects. It works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing their migration from lymphoid tissues to peripheral tissues. This prevents the immune cells from attacking transplanted organs or causing autoimmune diseases. 2-{[(5-phenyl-2-furyl)methyl]amino}-1-butanol hydrochloride has been shown to be effective in animal models of multiple sclerosis, rheumatoid arthritis, and organ transplantation.
Eigenschaften
IUPAC Name |
2-[(5-phenylfuran-2-yl)methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-2-13(11-17)16-10-14-8-9-15(18-14)12-6-4-3-5-7-12;/h3-9,13,16-17H,2,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWGBUKIDIVKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,4-dimethoxyphenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5379061.png)

![3-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5379085.png)
![5-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-2-methoxypyridine](/img/structure/B5379096.png)

![1-tert-butyl-N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrrole-3-carboxamide](/img/structure/B5379110.png)


![N-[1-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5379152.png)
![1-{1-[(3E)-3-hexenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5379159.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methylpiperidine](/img/structure/B5379165.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5379167.png)
![N-(2-chloro-4-methylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5379175.png)
![({4-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B5379181.png)